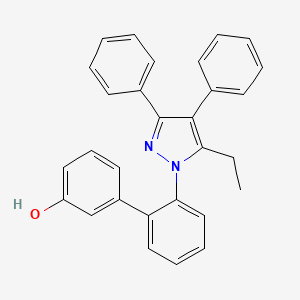
2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL
カタログ番号:
B8270932
CAS番号:
710354-39-5
分子量:
416.5 g/mol
InChIキー:
LNAMHROPPVZCBA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
概要
説明
This compound, also known as BDBM50212873 or [2’-(5-Ethyl-3,4-diphenyl-pyrazol-1-yl)-biphenyl-3-yloxy]-acetic acid, is a chemical substance with the SMILES notation CCc1c(c(nn1-c1ccccc1-c1cccc(OCC(O)=O)c1)-c1ccccc1)-c1ccccc1 .
Molecular Structure Analysis
The InChI Key for this compound isSJRVJRYZAQYCEE-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.
Safety and Hazards
特性
CAS番号 |
710354-39-5 |
|---|---|
分子式 |
C29H24N2O |
分子量 |
416.5 g/mol |
IUPAC名 |
3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenol |
InChI |
InChI=1S/C29H24N2O/c1-2-26-28(21-12-5-3-6-13-21)29(22-14-7-4-8-15-22)30-31(26)27-19-10-9-18-25(27)23-16-11-17-24(32)20-23/h3-20,32H,2H2,1H3 |
InChIキー |
LNAMHROPPVZCBA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.5 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, 5N aqueous HCl (1.25 mL/g of bromophenyl pyrazole starting material) was added followed by THF (12.5 mL/g) and water (2.5 mL/g). The mixture was heated to 50° C. to dissolve the precipitates, then cooled to 25° C. and filtered twice through a Darco zeta pad. To the filtrate was added TMT (5 mol %). The mixture was stirred at ambient temperature for 14 h and filtered again four times through the same Darco zeta pad employed in the previous filtration. The THF was removed by evaporation, and water (2.5 mL/g) and ethanol (2.5 mL/g) were added to precipitate the product, affording 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 146 ppm of palladium.






Name
Synthesis routes and methods II
Procedure details


The reaction of Example 1 (reaction scale: 71.5 kg, 177.29 mol of bromophenyl pyrazole) was conducted with 0.1 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aq. HCl to a pH of 7.0 to 7.5. The crude solid was dissolved in THF (9 L/Kg of bromophenyl pyrazole starting material), and the mixture was stirred in the presence of PS-PPh3 resin (Fluka, 3.0 wt %) at ambient temperature. After stirring for 84.5 h, the resin was removed by filtration, and the filtrate was passed sequentially through a Darco zeta pad cartridge, then a 1.2 μm Cuno polish filter. The palladium levels after the Darco pad filtration and after polish filtration were less than 10 ppm and less than 13 ppm, respectively. The filtrate was concentrated and its solute recrystallized from THF/acetone/water to afford 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing less than 10 ppm of palladium.






Name
Synthesis routes and methods III
Procedure details


The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.15 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aq. HCl to a pH of 7.0 to 7.5. After filtration, the crude solid was dissolved in acetone (30 mL/g of bromophenyl pyrazole starting material) at reflux. TMT (0.22 equiv.) was added at 55° C., and the mixture was stirred for 20 min while its temperature was allowed to decrease to 30° C. The mixture was filtered twice through a Darco zeta pad. The filtrate was concentrated by partial removal of the organic solvents and recrystallized from acetone/water to afford 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 28 ppm of palladium.



Synthesis routes and methods IV
Procedure details


The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.1 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, the reaction mixture was neutralized with 1N aqueous HCl to a pH of 7.0 to 7.5. The crude product, whose palladium level was 270 ppm, was dissolved in acetone (16 mL/g of bromophenyl pyrazole starting material) and THF (2.65 mL/g) at 50° C. TMT (0.23 equiv.) was added, and the mixture was stirred at 50° C. for 15 min, cooled to room temperature, and filtered three times through a Darco zeta pad. A sample of filtrate was evaporated to dryness, affording a solid containing 92 ppm of palladium. The remaining filtrate was concentrated and recrystallized by adding water, affording 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 51 ppm of palladium.



[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
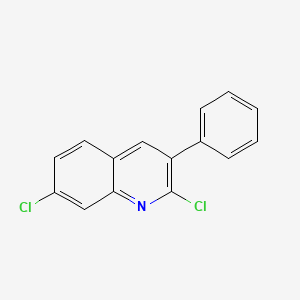

![(R)-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8270870.png)
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B8270879.png)
![(1R,3R,4S,6S)-4-Amino-4,7,7-trimethyl-bicyclo[4.1.0]hept-3-yl)-methanol](/img/structure/B8270889.png)
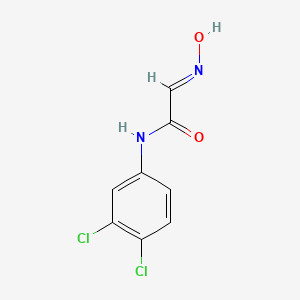

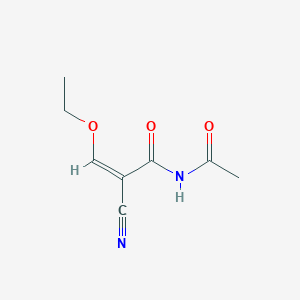
![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester](/img/structure/B8270918.png)
![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester](/img/structure/B8270926.png)
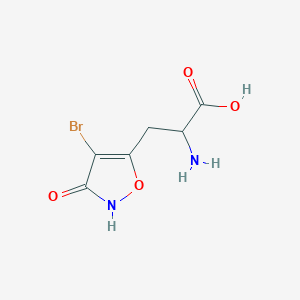

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetohydrazide](/img/structure/B8270949.png)

